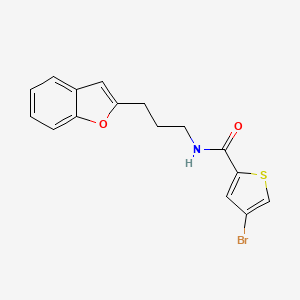

N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2S/c17-12-9-15(21-10-12)16(19)18-7-3-5-13-8-11-4-1-2-6-14(11)20-13/h1-2,4,6,8-10H,3,5,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLDWWCXLUOSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the following steps:

Synthesis of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.

Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

Coupling Reaction: The benzofuran and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

Benzofuran vs. Furan and Phenothiazine

- Benzofuran derivatives are known for antimicrobial and antitumor activities.

- Phenothiazine (: N-[3-(10H-phenothiazinyl)-propyl]-azetidine-carboxamide): The sulfur and nitrogen atoms in phenothiazine enable redox activity and interactions with neurotransmitter receptors, which are absent in benzofuran-based compounds .

Thiophene vs. Phenyl Bromination

Alkyl Chain and Substituent Effects

- Propyl Chain: The three-carbon chain in the target compound is structurally analogous to the propyl chains in (piperazinyl derivatives) and (phenothiazine derivatives). This chain may balance lipophilicity and flexibility, aiding cellular uptake .

- Piperazinyl vs. Benzofuran : In , piperazinyl groups drastically improved antimalarial activity (IC50 = 175–220 nM), suggesting that replacing benzofuran with a piperazine could enhance efficacy against parasitic targets .

Data Table: Key Structural and Functional Attributes

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article explores various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiophene carboxamide, which is known for its diverse biological activities. The presence of the bromine atom and the carboxamide group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have demonstrated that derivatives of benzofuran, including this compound, possess significant cytotoxic effects against various cancer cell lines. For instance, KMEG and KM12 derivatives showed promising results in inhibiting tumor growth in vitro under modeled microgravity conditions, suggesting their potential for cancer therapy .

- Immunomodulatory Effects : The compound has been linked to immune enhancement properties. It has shown the ability to modulate immune responses in lymphocytes, which could be beneficial in treating autoimmune diseases .

- Antimicrobial Properties : Preliminary findings suggest that related compounds exhibit antimicrobial activity, indicating a broader spectrum of biological activity that may also apply to N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : It has been suggested that it could trigger apoptotic pathways in tumor cells.

- Inhibition of Signaling Pathways : Potential interference with key signaling pathways involved in tumor growth and immune response modulation.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

- Immunological Assessments : Research involving lymphocyte cultures indicated that the compound could enhance lymphoproliferative responses under specific conditions, suggesting a role in immune system modulation .

- Microgravity Studies : Investigations into the effects of microgravity on biological systems revealed that benzofuran derivatives could maintain or enhance immune functions in simulated spaceflight conditions, highlighting their potential for use in space medicine .

Data Tables

Q & A

Q. How to design dose-ranging studies for preclinical toxicity evaluation?

- Methodological Answer :

- MTD determination : Start with 10–100 mg/kg in rodents, monitoring body weight, organ histopathology, and serum biomarkers .

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

- Cardiotoxicity screening : Use hERG channel inhibition assays (patch-clamp) and zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.